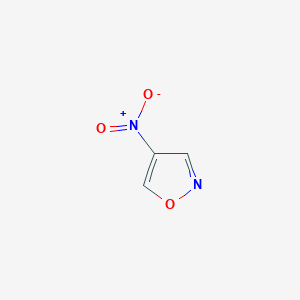

4-Nitroisoxazole

Overview

Description

4-Nitroisoxazole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom, with a nitro group attached at the fourth position.

Mechanism of Action

Target of Action

4-Nitroisoxazole derivatives have been found to be effective against the epimastigote form of Trypanosoma cruzi, a protozoan parasite . The primary target of these compounds is the enzyme cruzipain, which plays a crucial role in the life cycle of the parasite .

Mode of Action

The mode of action of this compound derivatives involves the generation of radical species, which is confirmed by the presence of a nitro group in the base skeleton of the isoxazole heterocycle . These radicals can cause oxidative stress in the parasite, thereby affecting its survival . Furthermore, the large size of the compound enables increased interaction with amino acid residues in the active site of cruzipain, contributing to its trypanocidal activity .

Biochemical Pathways

It is known that the compound’s interaction with cruzipain can disrupt the normal functioning ofTrypanosoma cruzi, leading to its death .

Pharmacokinetics

The lipophilicity of nitroisoxazole derivatives can affect their ability to fight trypanosomes .

Result of Action

The result of the action of this compound derivatives is a significant reduction in the population of Trypanosoma cruzi . Specifically, these compounds have been found to have a 52 ± 4% trypanocidal effect against the epimastigote form of the parasite .

Biochemical Analysis

Biochemical Properties

4-Nitroisoxazole is known to interact with various biomolecules, contributing to its diverse biological activities

Cellular Effects

Some studies suggest that nitroisoxazole derivatives can produce oxidative stress, affecting their ability to fight certain pathogens

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that the presence of a nitro group allows for the generation of free radicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroisoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with nitroalkenes to form the isoxazole ring . This reaction is often carried out under mild conditions and exhibits high regioselectivity.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the condensation of primary nitro compounds with aldehydes or activated ketones . This method allows for the formation of isoxazole derivatives with various substituents, providing flexibility in the production of different analogs.

Chemical Reactions Analysis

Types of Reactions: 4-Nitroisoxazole undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to form hydroxylamine derivatives.

Substitution: The nitro group can be substituted with various nucleophiles through aromatic nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso and amino derivatives.

Reduction: Formation of hydroxylamine and amine derivatives.

Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

4-Nitroisoxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential as an antimicrobial and antiviral agent.

Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Comparison with Similar Compounds

4-Nitroisoxazole can be compared with other nitro-substituted heterocycles such as:

- 4-Nitropyrazole

- 4-Nitroimidazole

- 4-Nitrothiazole

Uniqueness:

- This compound : Exhibits high regioselectivity in cycloaddition reactions and has unique electronic properties due to the presence of both nitrogen and oxygen in the ring .

- 4-Nitropyrazole : Known for its use in the synthesis of pharmaceuticals and agrochemicals.

- 4-Nitroimidazole : Widely used as an antimicrobial agent, particularly in the treatment of anaerobic bacterial infections.

- 4-Nitrothiazole : Used in the synthesis of dyes and pigments .

Properties

IUPAC Name |

4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLMLGQOFWRRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462533 | |

| Record name | 4-NITROISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-13-7 | |

| Record name | 4-NITROISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

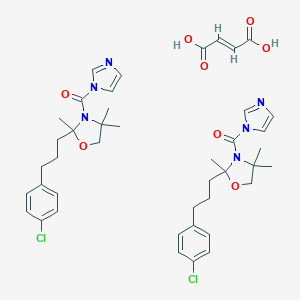

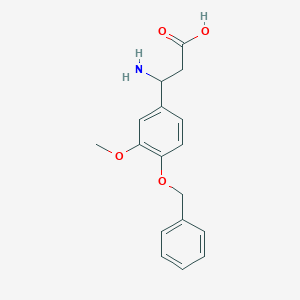

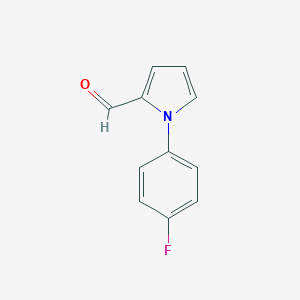

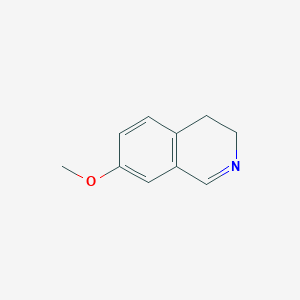

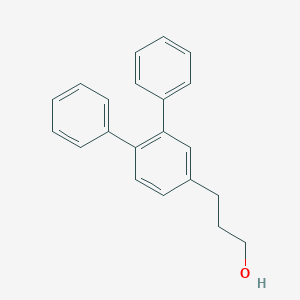

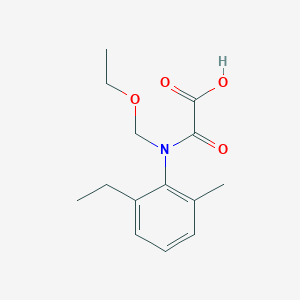

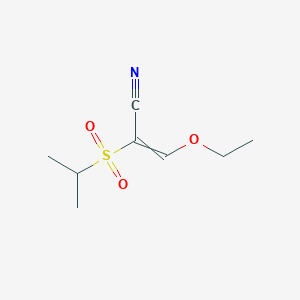

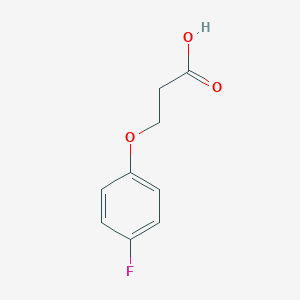

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-nitroisoxazole?

A1: While the provided research focuses on derivatives rather than the unsubstituted this compound, we can extrapolate the information. This compound has a molecular formula of C3H2N2O3 and a molecular weight of 114.06 g/mol. Key spectroscopic data would include characteristic peaks in 1H and 13C NMR, as well as IR absorptions for the nitro group and the isoxazole ring.

Q2: How does the electron-withdrawing nature of the nitro group influence the reactivity of this compound?

A2: The nitro group, being strongly electron-withdrawing, significantly enhances the electrophilicity of the isoxazole ring. This effect renders the 5-position particularly susceptible to nucleophilic attack [, ]. This activation is key to many synthetic transformations, including vinylogous reactions [, , ].

Q3: What are some of the common synthetic routes to access 4-nitroisoxazoles?

A3: Several approaches have been explored, including:

- Classical heterocyclization: This method involves reacting nitro-substituted compounds [, ] or α-nitro ketones and their oximes [].

- Nitration of isoxazoles: Direct nitration can be achieved, but regioselectivity might be a concern depending on the substitution pattern of the starting isoxazole [].

- Cycloaddition reactions: Nitrile oxides can undergo 1,3-dipolar cycloadditions with acetylene derivatives to yield 4-nitroisoxazoles [].

- Transformation of other heterocycles: Interestingly, this compound can be prepared from 1,4-dinitropyrazole via a ring transformation reaction with hydroxylamine [].

Q4: 3,5-Dimethyl-4-nitroisoxazole is a frequently encountered starting material in the synthesis of more complex isoxazole derivatives. What makes it a versatile building block?

A4: 3,5-Dimethyl-4-nitroisoxazole offers a convenient entry point for further functionalization due to the following reasons:

- Selective Reactivity: The methyl groups, particularly at the 5-position, are activated towards reactions like styrylation [, ]. This selectivity stems from the combined electron-withdrawing effects of the nitro group and the isoxazole ring.

- Synthetic Handle: The nitro group can be transformed into other functional groups, expanding the synthetic possibilities [, ].

Q5: Can you elaborate on the use of 4-nitroisoxazoles in vinylogous reactions?

A5: Vinylogous reactions exploit the extended conjugation in 4-nitroisoxazoles, allowing them to react as vinylogous nucleophiles [, , , ] or vinylogous electrophiles [, , ]. This versatility enables the creation of new C-C bonds at the α-position of the isoxazole ring, generating valuable chiral building blocks [, , , , , ].

Q6: 4-Nitroisoxazoles have been explored as cinnamate equivalents in organic synthesis. How does the isoxazole ring contribute to this analogy?

A6: Similar to cinnamates, the this compound unit can act as a Michael acceptor []. Upon ring-opening in the presence of base, the isoxazole core can be transformed into a carboxylic acid, mirroring the reactivity of cinnamates []. This strategy provides an alternative approach to access valuable carboxylic acid derivatives.

Q7: While limited information is available on the direct biological activity of this compound itself, its derivatives show promise in various therapeutic areas. Can you elaborate?

A7: Yes, this compound derivatives have demonstrated potential in the following areas:

- Antiviral Activity: Some derivatives display promising anti-herpes simplex virus (HSV-1) activity [].

- Anticancer Activity: Platinum(II) complexes incorporating this compound ligands have shown enhanced cytotoxicity against several cancer cell lines compared to cisplatin [].

- Ectoparasiticides: Difluoromethylated isoxazolines, structurally related to the commercial ectoparasiticide fluralaner, hold potential as novel drug candidates in this field [].

Q8: Have any studies explored the structure-activity relationship (SAR) of this compound derivatives?

A8: While the provided research mainly focuses on synthetic methodology, certain SAR trends can be observed:

- Substitution at the 3- and 5-positions: The nature and size of substituents at these positions influence the reactivity and biological activity of the isoxazole ring [, , ].

- Nature of the substituents: Introducing specific groups, such as trifluoromethyl or aryl moieties, can modulate the electronic properties and lipophilicity, impacting the pharmacological profile [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.